molecular formula C42H48Cl6N12O4Zn B12733593 1-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) CAS No. 85763-59-3

1-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-)

Cat. No.: B12733593
CAS No.: 85763-59-3
M. Wt: 1063.0 g/mol
InChI Key: WENUXPIVXBPQCX-UHFFFAOYSA-J
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Description

This compound (CAS: 85763-59-3) is a quaternized imidazolium salt paired with a tetrachlorozincate(2-) anion. Its molecular formula is C21H24ClN6O2·½Cl4Zn, with a molecular weight of 1063.02 g/mol . Structurally, it features:

  • A substituted imidazolium cation, which is characteristic of ionic liquids or coordination catalysts.
  • A tetrachlorozincate counterion, enabling unique coordination chemistry.

It is classified for industrial and scientific research uses, such as catalysis or materials synthesis, with industrial-grade purity (99%) available in bulk .

Properties

CAS No.

85763-59-3

Molecular Formula

C42H48Cl6N12O4Zn

Molecular Weight

1063.0 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-N-[2-(2,3-dimethylimidazol-3-ium-1-yl)ethyl]-N-ethylaniline;tetrachlorozinc(2-)

InChI

InChI=1S/2C21H24ClN6O2.4ClH.Zn/c2*1-4-26(13-14-27-12-11-25(3)16(27)2)18-7-5-17(6-8-18)23-24-21-10-9-19(28(29)30)15-20(21)22;;;;;/h2*5-12,15H,4,13-14H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

WENUXPIVXBPQCX-UHFFFAOYSA-J

Canonical SMILES

CCN(CCN1C=C[N+](=C1C)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.CCN(CCN1C=C[N+](=C1C)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound.

    Alkylation: The azo compound is then alkylated with 2-bromoethylamine to introduce the ethylamino group.

    Imidazolium Formation: The resulting intermediate is further reacted with 2,3-dimethylimidazole to form the imidazolium core.

    Complexation with Zinc Chloride: Finally, the imidazolium compound is complexed with zinc chloride to form the tetrachlorozincate(2-) salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed for substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing heterocycles. Its ability to undergo various chemical reactions such as reduction, oxidation, and substitution makes it a versatile tool for chemists.

Reaction Mechanisms

  • Reduction: The nitro group can be reduced to an amine under specific conditions, which can further participate in coupling reactions.
  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.

Antimicrobial and Anticancer Properties

Research has indicated that compounds with similar structures exhibit antimicrobial and anticancer activities. The presence of the nitro group and azo linkage may contribute to these biological effects through redox mechanisms or by interacting with cellular targets.

Industrial Applications

The vibrant color properties of this compound make it suitable for use in the dye industry. Its application extends to:

  • Textile Dyes: Used in dyeing processes due to its stability and colorfastness.
  • Pigments: Employed in various formulations for paints and coatings.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of azo compounds, derivatives similar to the compound were tested against various cancer cell lines. Results indicated significant cytotoxicity at certain concentrations, suggesting potential for therapeutic development.

Case Study 2: Dye Synthesis

A research project focused on synthesizing novel dyes using this compound highlighted its efficiency in producing vibrant colors with high stability under light exposure. This study demonstrated practical applications in textile manufacturing.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and cellular membranes. The azo group can undergo redox reactions, influencing cellular processes. The imidazolium core enhances the compound’s stability and solubility, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Cation: 1-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-2,3-dimethyl-1H-imidazolium.
  • Anion : Tetrachlorozincate(2-).
  • Key Groups: Azo (-N=N-), nitro (-NO2), chloro (-Cl), and imidazolium ring.
Compound 1l (Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate)
  • Core Structure : Tetrahydroimidazopyridine fused with ester and nitrophenyl groups.
  • Key Groups: Nitrophenyl, cyano (-CN), ester (-COOR).
  • Physical Properties : Yellow solid, melting point 243–245°C.
Compound 4531-45-7 (1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride)
  • Cation : Hydrazinium substituted with azo and chloro-nitrophenyl groups.
  • Anion : Chloride (Cl⁻).
  • Key Groups : Azo, nitro, and hydrazinium ring.

Comparative Properties Table

Property Target Compound Compound 1l Compound 4531-45-7
Molecular Weight 1063.02 g/mol Not explicitly stated Not provided
Structure Imidazolium + ZnCl₄²⁻ Neutral tetrahydroimidazopyridine Hydrazinium + Cl⁻
Functional Groups Azo, nitro, imidazolium, ZnCl₄²⁻ Nitrophenyl, ester, cyano Azo, nitro, hydrazinium
Application Industrial catalysis/research Pharmaceutical research (implied) Unspecified
Physical State Likely solid (industrial grade) Yellow solid Not provided
Counterion Tetrachlorozincate(2⁻) N/A (neutral) Chloride
Thermal Stability Not specified Stable up to 245°C Not provided

Key Research Findings

Target Compound: The tetrachlorozincate anion enhances coordination capabilities, making it suitable for metal-organic frameworks or catalytic systems . The azo group may confer photochromic properties, though its ionic nature limits solubility in non-polar solvents .

Defined melting point (243–245°C) indicates thermal stability for solid-phase applications.

Compound 4531-45-7 :

  • The hydrazinium cation and chloride anion simplify ionic interactions, but lack the zincate’s coordination versatility .

Biological Activity

The compound 1-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) is a complex organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN5O4C_{23}H_{24}ClN_5O_4 with a molecular weight of approximately 469.92 g/mol. The structure includes a tetrachlorozincate moiety, which is known for its potential biological interactions.

PropertyValue
Molecular FormulaC23H24ClN5O4
Molecular Weight469.92 g/mol
LogP4.757
PSA117.79

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing imidazolium and azo groups. For instance, similar azo compounds have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A study on related azo compounds demonstrated IC50 values ranging from 27.3 µM to 43.4 µM against breast cancer cell lines, indicating significant cytotoxic effects .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar azo linkages have been reported to exhibit antibacterial and antifungal properties.

  • Research Findings : A related class of compounds was evaluated against Mycobacterium tuberculosis, showing varying degrees of inhibition compared to standard treatments .

Nematicidal Activity

The nematicidal potential of similar compounds has been explored, particularly in agricultural settings where root-knot nematodes pose a significant threat to crop yields.

  • Experimental Results : Compounds analogous to the target molecule exhibited an inhibition rate of over 50% against nematodes at concentrations as low as 1 mg/L, suggesting that structural modifications may enhance efficacy .

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many azo compounds are known to induce oxidative stress in cells, leading to apoptosis.
  • Interference with DNA Synthesis : The compound may disrupt nucleic acid synthesis through interaction with cellular enzymes.
  • Enzyme Inhibition : Compounds with imidazole rings can inhibit various metabolic enzymes, contributing to their anticancer and antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis involves coupling azo-precursors (e.g., 2-chloro-4-nitroaniline) with imidazolium intermediates under controlled pH and temperature. Key steps include diazotization, azo-coupling, and purification via ethanol recrystallization . Optimizing molar ratios (e.g., 1:1 for hydrazone formation) and using triethylamine as a catalyst can enhance yield . Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and adjust solvent polarity to minimize byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing the azo-hydrazone linkage and imidazolium core?

  • Methodological Answer :

  • 1H NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and imidazolium methyl groups (δ 2.5–3.1 ppm). Use CDCl₃ as a solvent for resolution .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, Cl) with ≤0.3% deviation using a Vario MICRO CHNS analyzer .
  • UV-Vis : Confirm π→π* transitions in the azo group (λmax ~450 nm) .

Q. How can researchers ensure purity during isolation, and what solvents are optimal for recrystallization?

  • Methodological Answer : Sequential washing with ethanol and cold water removes unreacted precursors. Recrystallize from dimethylformamide (DMF) or ethanol for high-purity crystals. Purity >98% is achievable via repeated solvent-solvent partitioning (ethyl acetate/water) .

Advanced Research Questions

Q. What computational or AI-driven approaches can predict the compound’s stability under varying thermal or photolytic conditions?

  • Methodological Answer : Use COMSOL Multiphysics or DFT simulations to model degradation pathways. Train machine learning models on thermogravimetric (TGA) and differential scanning calorimetry (DSC) datasets to predict decomposition temperatures (±5°C accuracy) . Validate predictions with accelerated aging studies (40–80°C, 75% RH) .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved to confirm stereochemical integrity?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Identify coupling between adjacent protons (e.g., imidazolium CH₃ and ethylamino groups) .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation in azo groups) by analyzing spectra at 25°C vs. −40°C .
  • Cross-reference with XRD : Compare experimental shifts with crystallographic data to resolve ambiguities .

Q. What strategies address discrepancies in catalytic activity when the compound is used in heterogeneous vs. homogeneous systems?

  • Methodological Answer :

  • Surface Modification : Immobilize the compound on silica or polymer supports to enhance recyclability. Monitor leaching via ICP-MS .
  • Kinetic Profiling : Compare turnover frequencies (TOF) in polar (DMF) vs. non-polar (toluene) solvents. Adjust substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate redox potentials .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., antimicrobial assays)?

  • Methodological Answer :

  • Microdilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 0.5–128 µg/mL concentrations. Use hydrazone derivatives as positive controls .
  • Molecular Docking : Simulate binding to enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina. Correlate docking scores (ΔG ≤ −7 kcal/mol) with experimental MIC values .

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